3-(4-methylphenyl)benzenesulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

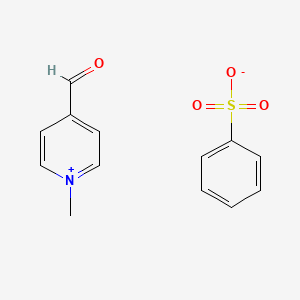

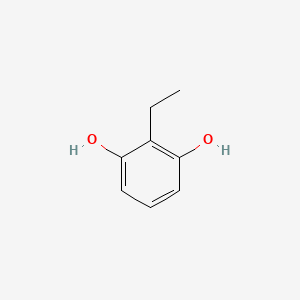

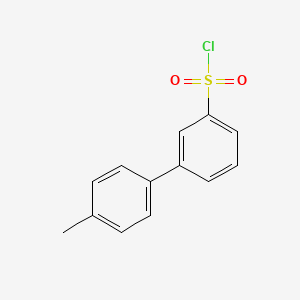

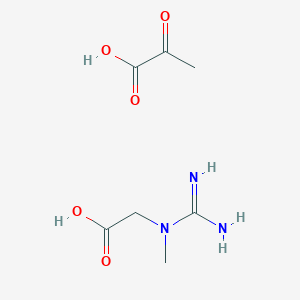

3-(4-Methylphenyl)benzenesulfonyl Chloride is a chemical compound with the CAS Number: 885950-93-6 . It has a molecular weight of 266.75 and its IUPAC name is 4’-methyl [1,1’-biphenyl]-3-sulfonyl chloride . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of benzenesulfonyl chloride derivatives, such as 3-(4-methylphenyl)benzenesulfonyl Chloride, can be achieved by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl 5 or POCl 3 .Molecular Structure Analysis

The molecular structure of 3-(4-methylphenyl)benzenesulfonyl Chloride is represented by the formula C13H11ClO2S . The InChI code for this compound is 1S/C13H11ClO2S/c1-10-5-7-11 (8-6-10)12-3-2-4-13 (9-12)17 (14,15)16/h2-9H,1H3 .Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

3-(4-methylphenyl)benzenesulfonyl Chloride is a pale-yellow to yellow-brown solid . It has a molecular weight of 266.75 . It should be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis and Structural Characterization

Researchers have synthesized structural isomers by interacting N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to compounds characterized by X-ray single crystal diffraction. These isomers demonstrate the potential of 3-(4-methylphenyl)benzenesulfonyl chloride derivatives in the design of sterically hindered molecules for various applications, including the development of new materials and the study of molecular-electronic structures (Rublova et al., 2017).

Catalysis and Chemical Reactions

The compound has been used in Friedel-Crafts sulfonylation reactions within unconventional media, such as ionic liquids, showcasing its utility in enhancing reactivity and yields in the synthesis of diaryl sulfones under ambient conditions. This highlights its role in facilitating efficient and eco-friendly chemical transformations (Nara et al., 2001).

Antibacterial Agents

Further research into the derivatives of 3-(4-methylphenyl)benzenesulfonyl chloride has led to the development of potent antibacterial agents. By reacting with various amines under controlled conditions, researchers have synthesized compounds that exhibit significant antibacterial activity against various strains, indicating the potential of these derivatives in medicinal chemistry and drug development (Abbasi et al., 2015).

Material Science

In the field of material science, derivatives of 3-(4-methylphenyl)benzenesulfonyl chloride have been explored for their utility in the synthesis and modification of polymers and materials. For instance, the development of high-load, recyclable magnetic ROMP-derived benzenesulfonyl chloride reagents demonstrates the innovative use of these compounds in methylation/alkylation of carboxylic acids, offering a pathway toward the development of recyclable and environmentally benign chemical reagents (Faisal et al., 2017).

Nonlinear Optical Properties

The exploration of 3-(4-methylphenyl)benzenesulfonyl chloride derivatives in the synthesis of compounds with nonlinear optical properties indicates their potential application in the development of optical materials. Studies have shown that these compounds can exhibit significant optical limiting properties, suggesting their utility in the creation of materials for optical applications (Ruanwas et al., 2010).

作用機序

Target of Action

3-(4-methylphenyl)benzenesulfonyl Chloride is a versatile chemical compound used in scientific research . It is primarily used as an electrophilic reagent in the synthesis of pharmaceuticals and agrochemicals . Its primary targets are amines, where it reacts in a fashion that provides a useful test for distinguishing primary, secondary, and tertiary amines .

Mode of Action

The compound interacts with its targets (amines) through a process known as sulfonylation . In this process, the sulfonyl group (-SO2-) of the compound is transferred to the amine, resulting in the formation of a sulfonamide. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which attracts the nucleophilic amines .

Biochemical Pathways

The sulfonylation of amines by 3-(4-methylphenyl)benzenesulfonyl Chloride affects various biochemical pathways. The resulting sulfonamides can inhibit the activity of certain enzymes, alter protein function, and disrupt cellular processes . The exact pathways affected would depend on the specific amine that is targeted.

Pharmacokinetics

Its bioavailability would depend on factors such as its formulation, route of administration, and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of 3-(4-methylphenyl)benzenesulfonyl Chloride’s action depend on the specific amine it targets. In general, the formation of sulfonamides can alter the function of proteins, potentially inhibiting their activity or changing their interactions with other molecules . This can have wide-ranging effects on cellular processes.

Action Environment

The action, efficacy, and stability of 3-(4-methylphenyl)benzenesulfonyl Chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as well as the presence of other reactive species. Additionally, factors such as temperature and humidity can affect its stability .

Safety and Hazards

This compound is corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

While specific future directions for 3-(4-methylphenyl)benzenesulfonyl Chloride are not mentioned in the search results, it is a crucial building block of many drug candidates . Therefore, its future directions could involve its use in the synthesis of new pharmaceutical compounds.

Relevant Papers One relevant paper discusses the synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors . Another paper discusses the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .

特性

IUPAC Name |

3-(4-methylphenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)17(14,15)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYKVRFGHDJJJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403926 |

Source

|

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylphenyl)benzenesulfonyl Chloride | |

CAS RN |

885950-93-6 |

Source

|

| Record name | 3-(4-methylphenyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)